molecular formula C7H4BrClF3NO B8084856 5-Bromo-2-chloro-3-(2,2,2-trifluoroethoxy)pyridine

5-Bromo-2-chloro-3-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B8084856
M. Wt: 290.46 g/mol
InChI Key: LMHSHPOYFNBFPZ-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-(2,2,2-trifluoroethoxy)pyridine (molecular formula: C₇H₄BrClF₃NO, molecular weight: 290.47 g/mol, CAS: 2375259-01-9) is a halogenated pyridine derivative with a unique substitution pattern. Its structure features bromine at position 5, chlorine at position 2, and a 2,2,2-trifluoroethoxy group at position 2. This trifluoroethoxy substituent enhances the compound’s metabolic stability and lipophilicity, making it a valuable intermediate in pharmaceutical synthesis, particularly for fluorinated drugs . The compound’s reactivity is influenced by the electron-withdrawing effects of the halogen atoms and the trifluoroethoxy group, which direct electrophilic substitution to specific ring positions .

Properties

IUPAC Name

5-bromo-2-chloro-3-(2,2,2-trifluoroethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3NO/c8-4-1-5(6(9)13-2-4)14-3-7(10,11)12/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHSHPOYFNBFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1OCC(F)(F)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-3-(2,2,2-trifluoroethoxy)pyridine typically involves halogenation and trifluoroethoxylation reactions

Industrial Production Methods: In an industrial setting, the compound is produced through controlled reactions involving halogenated pyridines and trifluoroethanol under specific conditions to ensure high yield and purity. The process involves careful temperature control and the use of catalysts to facilitate the reactions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce the halogenated groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate or chromium(VI) oxide.

  • Reduction reactions might involve hydrogen gas and a palladium catalyst.

  • Substitution reactions often use trifluoroethanol and a strong base.

Major Products Formed:

  • Oxidation can yield carboxylic acids or ketones.

  • Reduction can produce dehalogenated derivatives.

  • Substitution reactions result in the formation of trifluoroethoxy-substituted pyridines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H4BrClF3NO
  • Molecular Weight : 290.47 g/mol
  • CAS Number : 126728-58-3

The presence of both bromine and chlorine atoms, along with the trifluoroethoxy group, imparts distinct chemical properties that enhance its reactivity and potential applications in drug development and agrochemical formulation.

Organic Synthesis

5-Bromo-2-chloro-3-(2,2,2-trifluoroethoxy)pyridine is utilized as a key intermediate in organic synthesis. It serves as a building block for creating more complex structures through various chemical reactions, including:

  • Substitution Reactions : The bromine or chlorine atoms can be replaced by other nucleophiles to form new derivatives.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation or reduction to yield different functional groups.

Medicinal Chemistry

This compound has garnered attention in medicinal chemistry due to its potential as a lead compound for drug development. Its structure allows for modifications that can enhance biological activity:

  • Antimicrobial Activity : Derivatives of this compound have shown significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties : In vitro studies have indicated that certain derivatives induce apoptosis in cancer cell lines, suggesting potential applications in oncology.

Agrochemical Development

The trifluoroethoxy group enhances the lipophilicity of the compound, making it suitable for developing new agrochemicals, including:

  • Insecticides and Acaricides : The compound's unique structure contributes to its efficacy in pest control formulations.

Case Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of various pyridine derivatives against Ralstonia solanacearum, revealing that compounds with electron-donating groups exhibited enhanced antibacterial activity compared to standard treatments like streptomycin.

Case Study 2: Antitumor Activity

Research involving this compound tested its effects on various cancer cell lines. Results showed a significant reduction in cell viability at specific concentrations, indicating its potential as a lead compound for further development in cancer therapies.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound influence its absorption, distribution, metabolism, and excretion (ADMET). Predictive studies suggest favorable pharmacokinetic profiles for some derivatives; however, comprehensive safety assessments are essential to understand their toxicity profiles fully.

Summary Table of Biological Activities

Activity TypeEffectTarget Organism/Cell Line
AntibacterialSignificant inhibitionStaphylococcus aureus
AntitumorInduces apoptosisMDA-MB-231 breast cancer cells
AntifungalModerate inhibitionVarious fungal strains
Anti-inflammatoryPotential effects observedIn vitro models

Mechanism of Action

The mechanism by which 5-Bromo-2-chloro-3-(2,2,2-trifluoroethoxy)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyridine Derivatives

The following table compares 5-Bromo-2-chloro-3-(2,2,2-trifluoroethoxy)pyridine with analogous compounds differing in substituent type, position, or electronic properties:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Differences CAS Number
This compound C₇H₄BrClF₃NO 290.47 Br (5), Cl (2), OCH₂CF₃ (3) Reference compound 2375259-01-9
5-Bromo-2-chloro-3-isopropoxypyridine C₈H₉BrClNO 250.53 Br (5), Cl (2), OCH(CH₃)₂ (3) Trifluoroethoxy → isopropoxy 1335058-63-3
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine C₇H₅BrF₃NO 256.02 Br (5), OCH₂CF₃ (2) Missing Cl at position 2 126728-58-3
5-Bromo-2-chloro-4-ethoxypyridine C₇H₆BrClNO 236.48 Br (5), Cl (2), OCH₂CH₃ (4) Ethoxy at position 4 (vs. 3) 52311-48-5
5-Bromo-2-chloro-3-(trifluoromethyl)pyridine C₆H₂BrClF₃N 254.44 Br (5), Cl (2), CF₃ (3) Trifluoroethoxy → trifluoromethyl N/A

Key Structural and Functional Insights

The trifluoromethyl group in 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine is more electron-withdrawing than trifluoroethoxy, leading to a less nucleophilic pyridine ring and reduced solubility in polar solvents .

Halogen vs. Alkoxy Substitutions :

  • Replacing chlorine with methoxy (e.g., 5-Bromo-2-methoxynicotinaldehyde , CAS 103058-87-3) increases electron density at position 2, favoring nucleophilic aromatic substitution .
  • The isopropoxy group in 5-Bromo-2-chloro-3-isopropoxypyridine introduces steric bulk, which may hinder interactions in enzyme-binding pockets compared to the compact trifluoroethoxy group .

Pharmacological Relevance: The trifluoroethoxy group in the reference compound mimics substituents in drugs like lansoprazole (a proton pump inhibitor), where fluorine enhances bioavailability and resistance to oxidative metabolism . In contrast, non-fluorinated analogs (e.g., 5-Bromo-2-chloro-4-ethoxypyridine) exhibit shorter metabolic half-lives due to faster ether bond cleavage .

Biological Activity

5-Bromo-2-chloro-3-(2,2,2-trifluoroethoxy)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₄BrClF₃NO
  • Molecular Weight : 290.46 g/mol
  • Boiling Point : 246.1 °C (predicted)
  • Density : 1.732 g/cm³ (predicted)
  • pKa : -3.57 (predicted)

The trifluoroethoxy group in this compound is believed to enhance its interaction with biological targets. The presence of the trifluoromethyl group has been shown to significantly increase the potency of compounds against various enzymes due to its electron-withdrawing characteristics, which can enhance binding affinity through hydrogen bonding interactions with active sites of enzymes.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyridine compounds exhibit antimicrobial activities. For instance, the trifluoromethyl group has been associated with improved biological activity against certain bacterial strains. Research shows that compounds with similar structural features can inhibit growth in Staphylococcus aureus and Escherichia coli.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in various studies:

  • α-Glucosidase Inhibition : The presence of the trifluoromethyl group significantly enhances the inhibitory activity against α-glucosidase, a key enzyme in carbohydrate metabolism. Compounds with similar structures have shown IC₅₀ values ranging from 2.50 µM to 22.30 µM, indicating potent inhibition compared to standard drugs like acarbose .
  • Urease Inhibition : The compound also demonstrates inhibitory effects on urease, which is crucial for treating conditions like urinary tract infections. The presence of electron-withdrawing groups like -CF₃ increases the compound's interaction with the enzyme's active site, enhancing its inhibitory effects.

Case Studies and Research Findings

  • Study on Trifluoromethylated Compounds :
    • A study published in MDPI examined a series of trifluoromethylated pyridine derivatives and their biological activities. It was found that the incorporation of trifluoromethyl groups significantly increased the potency against various enzymes, including α-glucosidase and urease .
  • Pesticidal Activity :
    • Research highlighted in a patent discusses nitrogenous heterocycles, including this compound, showcasing its potential use as a pesticide due to its biological activity against pests .
  • In Silico Studies :
    • Computational models have predicted that this compound can effectively penetrate biological membranes, suggesting potential for central nervous system-related applications .

Q & A

Q. What role does this compound play in medicinal chemistry research?

  • Methodological Answer : It is a key intermediate for kinase inhibitors and antiviral agents. For example, derivatives with modified pyridine cores have shown IC₅₀ values <100 nM against SARS-CoV-2 3CL protease in vitro . Structure-activity relationship (SAR) studies focus on optimizing halogen and alkoxy substituents for target binding .

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